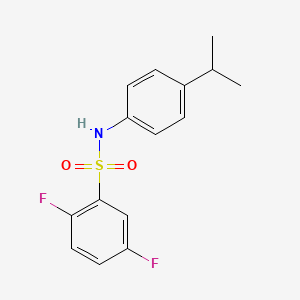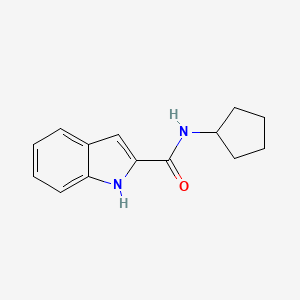![molecular formula C15H19ClN2O3S B7644512 [4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone](/img/structure/B7644512.png)
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone, also known as CPP-115, is a chemical compound that has gained significant attention in the field of scientific research. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that is involved in the regulation of neuronal activity, and its dysfunction has been implicated in various neurological disorders. The inhibition of GABA transaminase by CPP-115 has been shown to increase the levels of GABA in the brain, leading to potential therapeutic applications in the treatment of these disorders.
Mecanismo De Acción
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone works by inhibiting the activity of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibitory activity and potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant impact on the biochemical and physiological processes in the brain. The increased levels of GABA in the brain have been shown to lead to increased inhibitory activity, which can help to reduce the occurrence of seizures in epilepsy patients. This compound has also been shown to have potential applications in the treatment of anxiety disorders, as increased GABA levels can help to reduce anxiety symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone has several advantages for use in laboratory experiments, including its potency and specificity for GABA transaminase inhibition. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on [4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone, including the development of more specific and potent inhibitors of GABA transaminase, as well as the exploration of its potential applications in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound, as well as its potential for use in combination with other therapies.
Métodos De Síntesis
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with piperazine, followed by the addition of cyclobutanone and sulfonyl chloride. The resulting compound can be purified through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications in the treatment of various neurological disorders. Research has shown that this compound is effective in increasing GABA levels in the brain, leading to potential applications in the treatment of epilepsy, anxiety disorders, and substance abuse disorders.
Propiedades
IUPAC Name |
[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c16-13-6-1-2-7-14(13)22(20,21)18-10-8-17(9-11-18)15(19)12-4-3-5-12/h1-2,6-7,12H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZOJBDHSDURHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7644433.png)
![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)

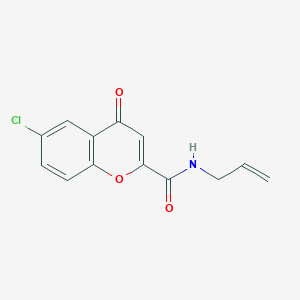
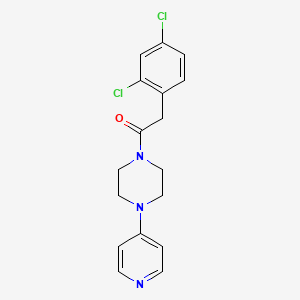
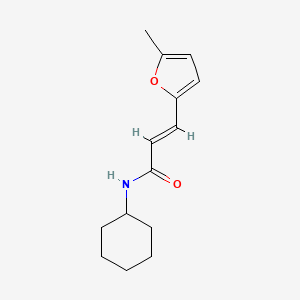
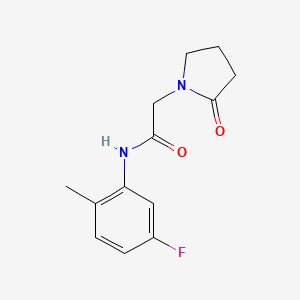
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B7644483.png)
![[4-[2-(cyclopropylamino)-1,3-thiazol-4-yl]-1H-pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7644489.png)
